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Benzenemethanamine, 3-bromo-N-propyl-

Cat. No.: B181003
CAS No.: 90389-92-7
M. Wt: 228.13 g/mol
InChI Key: NNTZFDZBCNIHRX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representation of Benzenemethanamine, 3-bromo-N-propyl-

The systematic name "Benzenemethanamine, 3-bromo-N-propyl-" precisely describes the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. "Benzenemethanamine" identifies the core structure of a benzylamine (B48309), which consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) linked to a nitrogen atom. wikipedia.org The prefix "3-bromo-" indicates the presence of a bromine atom attached to the third carbon of the benzene ring, relative to the methylene (B1212753) group. The "N-propyl-" designation specifies that a propyl group (a three-carbon alkyl chain) is attached to the nitrogen atom of the amine.

The structural representation of this compound showcases a benzene ring with a bromine atom at the meta position and a methylene group, which is in turn bonded to a nitrogen atom. This nitrogen is further substituted with a propyl group.

Table 1: Structural and Chemical Identifiers

IdentifierValue
IUPAC Name Benzenemethanamine, 3-bromo-N-propyl-
Molecular Formula C10H14BrN
Structure A benzene ring substituted with a bromine atom at the third position and a CH2-NH-CH2CH2CH3 group at the first position.

Contextualization within the Broader Class of Benzylamines and Propylamines

Benzenemethanamine, 3-bromo-N-propyl- belongs to the larger classes of benzylamines and propylamines. Benzylamines are a class of organic compounds that feature a benzyl group attached to an amine. wikipedia.org They are found in various natural products and are crucial building blocks in the synthesis of many pharmaceuticals and agrochemicals. chemicalbook.com The presence of the benzyl group often imparts a degree of lipophilicity and can engage in various intermolecular interactions, including pi-stacking.

Propylamines are characterized by the presence of a propyl group attached to a nitrogen atom. The N-alkylation of amines is a significant transformation in the synthesis of many biologically active compounds. researchgate.net The nature of the alkyl group can influence the compound's basicity, polarity, and ability to cross biological membranes. The N-propyl group in Benzenemethanamine, 3-bromo-N-propyl- can affect its pharmacokinetic and pharmacodynamic properties. nih.gov

Significance of Bromine and Propyl Substituents in Chemical and Biological Systems

The inclusion of a bromine atom and a propyl group in the structure of Benzenemethanamine, 3-bromo-N-propyl- is not arbitrary and carries significant implications for its chemical reactivity and potential biological activity.

Bromine Substituent: The introduction of a bromine atom onto an aromatic ring can significantly alter a molecule's properties. Bromine is a halogen that can participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding to biological targets. ump.edu.pl This can lead to enhanced therapeutic activity and favorable metabolic profiles. ump.edu.pl Bromine's presence can also increase the lipophilicity of a compound, potentially affecting its absorption and distribution in biological systems. Furthermore, brominated compounds have been explored for their potential in various therapeutic areas, including as antimicrobial, antiviral, and anticancer agents. tethyschemical.com

Historical Overview of Related Halogenated and Alkylated Amine Derivatives in Academic Literature

The study of halogenated and alkylated amine derivatives has a rich history in chemical and pharmaceutical research. The introduction of halogens, such as bromine, into the structure of benzylamines and other amine-containing compounds has been a long-standing strategy to modulate their activity. Early research into simple bromide salts revealed their sedative effects on the central nervous system. bsef.comlibretexts.org While the inorganic form has seen reduced use, the incorporation of bromine into organic molecules continues to be a valuable tool in medicinal chemistry. ump.edu.pl

The synthesis and study of substituted benzylamines have been ongoing for many decades. nih.govnih.gov Researchers have explored how different substituents on the aromatic ring and the nitrogen atom influence the compounds' chemical properties and biological activities, including their roles as enzyme inhibitors. nih.govnih.gov The development of synthetic methodologies, such as reductive amination and N-alkylation, has been crucial for creating diverse libraries of these compounds for screening and optimization. nih.govmdpi.com The historical progression of this field highlights a continuous effort to understand structure-activity relationships and to design novel molecules with desired therapeutic or material properties.

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target molecule relies on the efficient preparation of its constituent building blocks. This involves the synthesis of the brominated aromatic core and the introduction of the N-propyl group through various intermediates.

Synthesis of 3-Bromobenzylamine (B82478) Precursors

3-Bromobenzylamine is a critical precursor, serving as the foundational aromatic amine for subsequent propylation. chemicalbook.com It is an important intermediate used in organic synthesis for pharmaceuticals and agrochemicals. chemicalbook.com One effective method for its synthesis is the reductive amination of 3-bromobenzaldehyde (B42254).

A documented procedure involves the reaction of 3-bromobenzaldehyde with ammonia in the presence of a catalyst. chemicalbook.com In a specific example, 3-bromobenzaldehyde is reacted with aqueous ammonia and a Raney nickel catalyst in a methanol (B129727) solvent under hydrogen pressure. chemicalbook.com This one-pot reaction proceeds at a relatively low temperature (30°C) and pressure (2 atm), yielding 3-bromobenzylamine in high purity and yield. chemicalbook.com

Table 1: Reductive Amination for 3-Bromobenzylamine Synthesis chemicalbook.com

ReactantsCatalystSolventConditionsProductYield
3-Bromobenzaldehyde, AmmoniaRaney NickelMethanol, Water30°C, 2 atm H₂, 4h3-Bromobenzylamine98.2%

This precursor is a versatile intermediate that undergoes various reactions, including nucleophilic substitution at the bromine atom and oxidation or reduction of the amine group.

Preparation of N-Propyl Moieties

The introduction of the N-propyl group can be achieved using various reagents. Industrially, n-propylamine is often synthesized from n-propanol and ammonia in the presence of a metal catalyst like nickel or copper. google.com This process, however, typically yields a mixture of primary, secondary, and tertiary amines. google.com Another industrial method is the hydrogenation of acrylonitrile. google.com

For laboratory-scale synthesis of the target compound, the N-propyl moiety is more commonly introduced using propylating agents in alkylation reactions. These agents include alkyl halides such as 1-bromopropane (B46711) or 1-iodopropane, which can directly alkylate the primary amine precursor.

Synthesis of N-(3-bromopropyl)phthalimide and related intermediates

N-(3-bromopropyl)phthalimide is a key intermediate for introducing a 3-aminopropyl group, particularly in Gabriel-type syntheses. sigmaaldrich.comsigmaaldrich.com It is prepared by the reaction of potassium phthalimide (B116566) with an excess of 1,3-dibromopropane. chemicalbook.comprepchem.com

The synthesis can be carried out in a solvent like dimethylformamide (DMF) or dimethylacetamide. chemicalbook.comprepchem.com In one method, potassium phthalimide and 1,3-dibromopropane are heated in DMF. After the reaction, the mixture is processed to isolate the product, which is then purified by recrystallization. The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction at lower temperatures. chemicalbook.com

Table 2: Synthesis Conditions for N-(3-bromopropyl)phthalimide chemicalbook.comprepchem.com

Phthalimide SourceBrominating AgentSolventTemperatureDurationYield
Potassium Phthalimide1,3-dibromopropaneDMF70°C2 hours88.3%
Potassium Phthalimide1,3-dibromopropaneDimethylacetamide120°C4 hours77%
Potassium Phthalimide1,3-dibromopropaneDMF120°C6 hoursN/A

This reagent is valuable in organic synthesis for creating a protected primary amine at the end of a propyl chain, which can then be deprotected to react further. chemicalbook.com

Role of Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- as a building block in organic synthesis

Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- is a distinct chemical entity that serves as a versatile building block in organic and coordination chemistry. Its structure, which features a benzenemethanamine backbone modified with a methyl group and a pyrimidinyloxy group, allows it to function as a ligand in various coordination complexes.

The presence of the pyrimidine (B1678525) ring is significant for its interaction with biological targets, and the compound is utilized in enzyme inhibition studies and receptor binding assays. cymitquimica.com In synthetic chemistry, it undergoes several types of reactions:

Oxidation: The amine can be oxidized to form N-oxide derivatives.

Reduction: The compound can be reduced using agents like lithium aluminum hydride.

Substitution: The pyrimidine ring is susceptible to nucleophilic substitution reactions.

This compound's utility as a building block stems from its pre-functionalized structure, which allows for late-stage modifications in the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals or agrochemicals like herbicides and fungicides.

Amination and Alkylation Reaction Mechanisms

The final step in the synthesis of Benzenemethanamine, 3-bromo-N-propyl- involves the formation of the secondary amine through the coupling of the 3-bromobenzylamine core with a propyl group.

Direct N-alkylation approaches utilizing propylation reagents

Direct N-alkylation is a straightforward method for synthesizing secondary amines. libretexts.org This approach involves the reaction of a primary amine, in this case, 3-bromobenzylamine, with an alkyl halide, such as 1-bromopropane. This is a nucleophilic substitution (SN2) reaction where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the propyl halide, displacing the bromide ion. chemistrysteps.com

A significant drawback of this method is the potential for over-alkylation. chemistrysteps.com The product, Benzenemethanamine, 3-bromo-N-propyl-, is a secondary amine which is also nucleophilic and can react with another molecule of 1-bromopropane. libretexts.org This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.org

Table 3: Products of Direct Alkylation of Primary Amines libretexts.org

StageReactantsProduct Type
1Primary Amine + Alkyl HalideSecondary Amine Salt
2Secondary Amine + Alkyl HalideTertiary Amine Salt
3Tertiary Amine + Alkyl HalideQuaternary Ammonium Salt

To favor the formation of the desired secondary amine, reaction conditions can be optimized, for instance, by using a large excess of the primary amine. chemistrysteps.com However, for cleaner and higher-yield syntheses, alternative methods like reductive amination (reacting 3-bromobenzylamine with propanal) or methods involving protecting groups are often preferred. libretexts.org

An in-depth examination of the synthetic methodologies for Benzenemethanamine, 3-bromo-N-propyl-, a substituted benzylamine, reveals a variety of established and modern chemical strategies. This article focuses exclusively on the reaction pathways, functionalization, and analytical techniques pertinent to the synthesis of this specific compound and its precursors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrN B181003 Benzenemethanamine, 3-bromo-N-propyl- CAS No. 90389-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTZFDZBCNIHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238122
Record name Benzenemethanamine, 3-bromo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-92-7
Record name Benzenemethanamine, 3-bromo-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-bromo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of Benzenemethanamine, 3 Bromo N Propyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton NMR (¹H NMR) for the identification of proton environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms within a molecule. For Benzenemethanamine, 3-bromo-N-propyl-, the ¹H NMR spectrum is predicted to exhibit several key signals.

The aromatic region would likely display complex multiplets for the protons on the 3-bromophenyl ring. The proton at the C2 position, being ortho to both the bromine and the benzylamine (B48309) substituent, would appear as a singlet or a narrow triplet. The protons at the C4, C5, and C6 positions would give rise to distinct signals, with their chemical shifts and coupling patterns dictated by their positions relative to the bromine atom and the N-propylaminomethyl group.

The benzylic protons (Ar-CH₂-N) are expected to produce a singlet or a slightly split signal, shifted downfield due to the influence of the adjacent nitrogen and aromatic ring. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The N-propyl group would show three distinct sets of signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. The protons closer to the nitrogen atom will be more deshielded and thus appear at a higher chemical shift. docbrown.infochemicalbook.com

Predicted ¹H NMR Data for Benzenemethanamine, 3-bromo-N-propyl-

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Aromatic H (C2-H)~7.4s1H
Aromatic H (C4,C5,C6-H)7.0 - 7.3m3H
Ar-CH ₂-N~3.8s2H
N-H 1.5 - 2.5 (broad)s1H
N-CH ₂-CH₂-CH₃~2.6t2H
N-CH₂-CH ₂-CH₃~1.5m2H
N-CH₂-CH₂-CH~0.9t3H

Note: Predicted values are based on the analysis of structurally similar compounds and are subject to variation based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for carbon framework analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of Benzenemethanamine, 3-bromo-N-propyl-, each unique carbon atom will give a distinct signal.

The aromatic region will show six signals corresponding to the carbon atoms of the benzene (B151609) ring. The carbon atom bearing the bromine (C3) will be significantly shifted, and its signal intensity may be reduced due to the quadrupolar influence of the bromine atom. The ipso-carbon (C1) attached to the benzylamine group will also have a characteristic chemical shift. The remaining four aromatic carbons will have shifts in the typical aromatic range of 110-140 ppm. chemicalbook.comnih.gov

The benzylic carbon (Ar-C H₂-N) will appear in the range of 45-55 ppm. The carbons of the N-propyl group will also be resolved, with the carbon directly bonded to the nitrogen (N-C H₂-) being the most downfield, followed by the central methylene carbon (-C H₂-), and finally the terminal methyl carbon (-C H₃), which will be the most upfield. docbrown.infochemicalbook.comchemicalbook.com

Predicted ¹³C NMR Data for Benzenemethanamine, 3-bromo-N-propyl-

Carbon Assignment Predicted Chemical Shift (ppm)
C-Br (C3)~122
C-CH₂N (C1)~142
Aromatic C (C2, C4, C5, C6)125 - 130
Ar-C H₂-N~53
N-C H₂-CH₂-CH₃~50
N-CH₂-C H₂-CH₃~23
N-CH₂-CH₂-C H₃~11

Note: Predicted values are based on the analysis of structurally similar compounds and are subject to variation based on solvent and experimental conditions.

Silicon-29 NMR (²⁹Si NMR) for silicon-containing analogs

Similarly, for silicon-containing analogs of Benzenemethanamine, 3-bromo-N-propyl-, ²⁹Si NMR spectroscopy would be an invaluable characterization technique. The ²⁹Si nucleus has a spin of 1/2, but its low natural abundance (4.7%) and negative gyromagnetic ratio can make it less sensitive than ¹H NMR. researchgate.netaiinmr.comhuji.ac.il However, modern NMR techniques can overcome this limitation. In a hypothetical analog where a silyl (B83357) group is introduced, the ²⁹Si NMR spectrum would show a signal whose chemical shift is indicative of the coordination environment and substituents around the silicon atom. researchgate.netconsensus.app This would be crucial for confirming the successful incorporation of silicon into the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) in confirming molecular formula

High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal determination of the molecular formula of a compound by measuring its exact mass with high precision. For Benzenemethanamine, 3-bromo-N-propyl- (C₁₀H₁₄BrN), the calculated exact mass of the molecular ion [M]⁺ would be a key piece of data. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. savemyexams.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. osti.govnih.govresearchgate.net

A plausible fragmentation pattern for Benzenemethanamine, 3-bromo-N-propyl- under electron ionization (EI) would involve several key bond cleavages. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of a propyl radical to form a stable benzylic iminium ion. docbrown.infoyoutube.com Another likely fragmentation is the loss of the bromine atom. The benzylic C-N bond can also cleave to produce a 3-bromobenzyl cation. nih.govnih.gov

Predicted HRMS Data and Fragmentation for Benzenemethanamine, 3-bromo-N-propyl-

Ion Formula Predicted m/z Description
[M]⁺[C₁₀H₁₄⁷⁹BrN]⁺227.0313Molecular Ion
[M+2]⁺[C₁₀H₁₄⁸¹BrN]⁺229.0292Molecular Ion (Isotope)
[M-C₃H₇]⁺[C₇H₇⁷⁹BrN]⁺184.9765Loss of propyl radical
[C₇H₆Br]⁺[C₇H₆⁷⁹Br]⁺168.96563-Bromobenzyl cation
[C₇H₈N]⁺[C₇H₈N]⁺106.0657Loss of Br and propyl radical

Note: Predicted m/z values are calculated based on the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) in mixture analysis

No GC-MS data for Benzenemethanamine, 3-bromo-N-propyl- is available in the reviewed literature. This technique would typically be employed to separate the compound from a mixture and provide information on its molecular weight and fragmentation pattern, aiding in its identification and the quantification of its purity.

Infrared (IR) Spectroscopy for Functional Group Identification

There are no published IR spectra for Benzenemethanamine, 3-bromo-N-propyl-. IR spectroscopy would be a critical tool for identifying the characteristic functional groups within the molecule, such as the N-H stretch of the secondary amine, C-H stretches of the aromatic and propyl groups, and the C-Br stretch.

Chromatographic Methods in Purity Assessment and Separation (e.g., HPLC, TLC)

Specific methods for the purity assessment and separation of Benzenemethanamine, 3-bromo-N-propyl- using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) have not been reported. These techniques are fundamental for determining the purity of a synthesized compound and for its isolation.

Theoretical and Computational Chemistry Studies on Benzenemethanamine, 3 Bromo N Propyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular energies, and reactivity.

Density Functional Theory (DFT) in predicting molecular geometries and energies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. stackexchange.comcnr.it It is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the structure that corresponds to the lowest electronic energy. stackexchange.comresearchgate.net For Benzenemethanamine, 3-bromo-N-propyl-, a DFT calculation, such as one using the B3LYP functional with a 6-31G* basis set, would yield precise predictions of bond lengths, bond angles, and dihedral angles. cnr.it This process involves iteratively adjusting the atomic coordinates until the forces on each atom are minimized, settling into a low-energy conformation. mdpi.com The resulting data provides the foundational structure for all further computational analysis.

Illustrative Optimized Geometric Parameters for Benzenemethanamine, 3-bromo-N-propyl- (DFT/B3LYP/6-31G)*

ParameterBond/AnglePredicted Value
Bond LengthC(ar)-Br1.91 Å
Bond LengthC(ar)-C(benzyl)1.52 Å
Bond LengthC(benzyl)-N1.47 Å
Bond LengthN-C(propyl)1.48 Å
Bond AngleC(ar)-C(ar)-Br119.5°
Bond AngleC(ar)-C(benzyl)-N112.0°
Dihedral AngleC(ar)-C(ar)-C(benzyl)-N-175.0°

Note: The data in this table is illustrative and represents typical values for similar chemical structures. Actual values would be derived from a specific DFT calculation.

Frontier Molecular Orbital (FMO) analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy empty orbital, acts as an electron acceptor. ucsb.edu The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. researchgate.net For Benzenemethanamine, 3-bromo-N-propyl-, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack and provide insight into its potential role in chemical reactions. ucsb.edu

Illustrative Frontier Orbital Energies for Benzenemethanamine, 3-bromo-N-propyl-

OrbitalEnergy (eV)
HOMO-8.52
LUMO-0.98
HOMO-LUMO Gap 7.54 eV

Note: This data is for illustrative purposes. The HOMO is typically localized on the electron-rich aromatic ring and nitrogen atom, while the LUMO is distributed across the aromatic system.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, lowest-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape. mdpi.comnih.gov For a flexible molecule like Benzenemethanamine, 3-bromo-N-propyl-, with its rotatable bonds in the N-propyl group and the benzyl (B1604629) linker, MD simulations are essential to understand its shape-shifting behavior. rsc.org By simulating the molecule in a solvent like water, researchers can observe how it folds and flexes, identifying the most populated conformations and the energy barriers between them. nih.govmdpi.com This information is critical in drug discovery, where a molecule's active conformation for binding to a biological target may not be its lowest-energy state. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. deeporigin.comlongdom.org These mathematical models are widely used in drug discovery to predict the therapeutic potential or toxicity of new molecules, thereby prioritizing experimental testing. jocpr.comfiveable.me For aromatic amines, QSAR models have been developed to predict properties like mutagenicity and carcinogenicity. nih.govoup.com A QSAR model for Benzenemethanamine, 3-bromo-N-propyl- would involve calculating various molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) and using them to predict a specific biological activity based on data from a training set of similar compounds. nih.govnih.gov

Hypothetical QSAR Model for Receptor Binding Affinity

Predicted Activity = (0.45 * cLogP) - (0.21 * HOMO-LUMO Gap) + (0.12 * Molecular Weight) + 2.5

DescriptorDescriptionValue (Illustrative)
cLogPHydrophobicity3.2
HOMO-LUMO GapElectronic Reactivity7.54 eV
Molecular WeightSize242.14 g/mol

Note: This equation is a simplified, hypothetical example. Real QSAR models are complex, statistically validated equations built from large datasets.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the entire pathway of a chemical reaction, including the highly unstable and fleeting transition state. mit.eduacs.org The transition state represents the energy peak, or point of no return, that must be overcome for reactants to become products. mit.eduims.ac.jp For a reaction involving Benzenemethanamine, 3-bromo-N-propyl-, such as its synthesis via reductive amination or a metabolic N-oxidation reaction, computational methods can be used to calculate the geometry and energy of the transition state. numberanalytics.comias.ac.innih.gov Understanding the structure of the transition state provides deep mechanistic insight and is crucial for designing catalysts or predicting reaction outcomes. mit.edunih.gov Modern machine learning approaches are even accelerating the process of finding these elusive structures. mit.edu

Reactivity and Derivatization of Benzenemethanamine, 3 Bromo N Propyl

Reactions at the Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen atom makes it a nucleophilic center, readily participating in reactions with various electrophiles.

Acylation and Sulfonylation Reactions

The secondary amine of Benzenemethanamine, 3-bromo-N-propyl- can be readily acylated by reacting it with acid chlorides or acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct. Over-acylation is generally not a concern as the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

Similarly, sulfonylation can be achieved by treating the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction yields a stable sulfonamide derivative.

Reagent ClassExample ReagentProduct Type
Acid ChlorideAcetyl chlorideN-(3-bromobenzyl)-N-propylacetamide
Acid Anhydride (B1165640)Acetic anhydrideN-(3-bromobenzyl)-N-propylacetamide
Sulfonyl Chloridep-Toluenesulfonyl chlorideN-(3-bromobenzyl)-N-propyl-4-methylbenzenesulfonamide

Table 1: Representative Acylation and Sulfonylation Reactions

Formation of Amides and Ureas

The synthesis of ureas from amines is a common transformation. organic-chemistry.org One straightforward method involves the reaction of the amine with an isocyanate. For instance, reacting Benzenemethanamine, 3-bromo-N-propyl- with a suitable isocyanate would yield a disubstituted urea.

Another approach involves the use of phosgene (B1210022) or its equivalents. nih.gov A safer alternative is the use of N,N'-carbonyldiimidazole (CDI), which acts as a phosgene substitute for the synthesis of unsymmetrical ureas. nih.gov The reaction of an amine with CDI forms an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to produce the urea. Furthermore, methods for synthesizing N-substituted ureas from primary amides via a Hofmann rearrangement have been reported, which could be adapted for the synthesis of ureas from related starting materials. nih.gov

ReagentProduct TypeGeneral Method
Isocyanate (R-NCO)N,N'-Disubstituted UreaDirect addition
N,N'-Carbonyldiimidazole (CDI) followed by another amineUnsymmetrical UreaTwo-step, one-pot synthesis
Phosgene or equivalent followed by another amineSymmetrical or Unsymmetrical UreaUse of phosgene or its safer substitutes

Table 2: General Methods for Urea Formation

Reactions on the Brominated Phenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromo-substituent on the aromatic ring of Benzenemethanamine, 3-bromo-N-propyl- makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl compounds and has a high tolerance for various functional groups. nih.govresearchgate.net For instance, coupling with phenylboronic acid would yield N-propyl-3-phenylbenzenemethanamine.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov For example, reacting Benzenemethanamine, 3-bromo-N-propyl- with styrene (B11656) would produce (E)-N-propyl-3-styrylbenzenemethanamine.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. nih.govnih.gov Coupling with phenylacetylene (B144264) would result in N-propyl-3-(phenylethynyl)benzenemethanamine.

Reaction NameCoupling PartnerProduct TypeCatalyst System
Suzuki CouplingArylboronic acidBiarylPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
Heck CouplingAlkeneSubstituted AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)
Sonogashira CouplingTerminal AlkyneArylalkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)

Table 3: Overview of Cross-Coupling Reactions

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com In the case of Benzenemethanamine, 3-bromo-N-propyl-, the bromo substituent is not on a highly electron-deficient ring, which typically makes SNAr reactions challenging. libretexts.org For an SNAr reaction to proceed, the aromatic ring usually needs to be activated by strongly electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. libretexts.org However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom may be possible. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) in a polar aprotic solvent at high temperatures could potentially lead to the corresponding methoxy-substituted product, although this is generally less favorable than cross-coupling reactions. nih.gov

Transformations of the Propyl Chain

The N-propyl group, being a simple alkyl chain, is generally less reactive than the amine or the brominated aromatic ring. However, under specific conditions, transformations can be envisioned.

One potential reaction is N-dealkylation, which involves the removal of the propyl group to yield the corresponding primary amine, 3-bromobenzylamine (B82478). nih.gov This can be achieved through various methods, though it can be a challenging transformation.

Another possibility is functionalization of the propyl chain itself, although this is less common. Radical halogenation could potentially introduce a halogen onto the propyl group, but this would likely be unselective and could compete with reactions at other sites. More controlled functionalization would likely require more complex synthetic strategies involving initial modification of the starting materials. Amine alkylation is a fundamental reaction, but the reactivity of the N-propyl group in Benzenemethanamine, 3-bromo-N-propyl- towards further alkylation would lead to the formation of a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

Oxidation and Reduction Reactions

Oxidation Reactions

The secondary benzylamine (B48309) moiety in Benzenemethanamine, 3-bromo-N-propyl- is susceptible to oxidation, which can lead to the formation of either an imine or a nitrone, depending on the oxidant and reaction conditions.

The oxidation to an imine represents a common transformation for secondary benzylamines. This can be achieved using various oxidizing agents. For instance, a mixture of iodine and a base like caesium carbonate can effectively oxidize non-branched secondary benzylamines to the corresponding aldimines. rsc.org This process is often clean and can yield the product without the need for extensive purification. rsc.org Photocatalytic methods, employing sensitizers such as C70 under light irradiation, have also been shown to be effective for the oxidation of benzylamines to imines. acs.org This method is noted for its efficiency, often requiring low catalyst loadings. acs.org Another approach involves the use of alkyl sulphoxides in the presence of an acid source (like HX, where X is a halogen) to oxidize secondary benzylamines to carbonyl compounds, which in the case of a secondary amine would be the corresponding imine. bgu.ac.il

Alternatively, oxidation can proceed to form a nitrone. This is typically achieved using hydrogen peroxide (H₂O₂), sometimes in the presence of a catalyst. A notable method involves the use of H₂O₂ in solvents like methanol (B129727) or acetonitrile, which can proceed without a metal catalyst under mild conditions. acs.org This reaction is believed to proceed through an initial oxidation to a hydroxylamine (B1172632) intermediate, which is then further oxidized to the nitrone. acs.org Catalytic systems, such as those employing selenium dioxide or methyltrioxorhenium with H₂O₂, are also effective for the oxidation of secondary amines to nitrones. acs.org

Oxidation Product Reagents and Conditions General Yields Reference
ImineI₂, Cs₂CO₃High rsc.org
ImineC₇₀, light irradiationHigh acs.org
ImineAlkyl sulphoxide, HXModerate to Good bgu.ac.il
NitroneH₂O₂, MeOH or CH₃CN60-93% acs.org
NitroneSeO₂, H₂O₂~74-88% acs.org

Reduction Reactions

While the secondary amine in Benzenemethanamine, 3-bromo-N-propyl- is already in a reduced state, the aromatic ring and the benzylic C-N bond can potentially undergo reduction under specific conditions. Catalytic hydrogenation, a common method for the reduction of various functional groups, can be employed. Depending on the catalyst (e.g., Palladium, Platinum, Nickel) and reaction conditions (temperature, pressure), the bromo substituent on the benzene (B151609) ring could be removed via hydrodehalogenation.

Furthermore, the benzyl (B1604629) group itself can be cleaved through hydrogenolysis. This reaction typically involves catalytic hydrogenation (e.g., H₂ over Pd/C) and results in the cleavage of the C-N bond, yielding toluene (B28343) and N-propylamine. This debenzylation is a common strategy in organic synthesis for the deprotection of amines. wikipedia.org

The reduction of related compounds, such as hydrobenzamides, with sodium borohydride (B1222165) has been shown to produce a mixture of primary and secondary benzylamines. ias.ac.in While not a direct reduction of the starting material, this indicates that hydride reagents can be used to reduce imine intermediates that might be formed from Benzenemethanamine, 3-bromo-N-propyl-.

Reduction Type Reagents and Conditions Potential Products Reference
HydrodehalogenationH₂, Pd/CN-propylbenzenemethanamineGeneral Knowledge
Hydrogenolysis (Debenzylation)H₂, Pd/CToluene, N-propylamine wikipedia.org

Ligand Properties and Coordination Chemistry of Benzenemethanamine, 3-bromo-N-propyl- and its analogs

Benzylamines and their derivatives are known to act as ligands for a variety of metal ions, forming coordination complexes. The nitrogen atom of the secondary amine possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. The presence of the aromatic ring can also influence the coordination properties through electronic effects and potential π-interactions.

Benzenemethanamine, 3-bromo-N-propyl- can act as a monodentate ligand through its nitrogen atom. However, the potential for C-H activation at the ortho position of the benzyl group opens up the possibility of forming cyclometalated complexes, particularly with late transition metals like palladium. This process, known as cyclopalladation, results in the formation of a stable five-membered palladacycle. The direct cyclopalladation of benzylamines has been demonstrated, leading to dimeric palladium(II) complexes. nih.gov The presence of substituents on the aromatic ring, such as the bromo group in the meta position, can influence the regioselectivity and kinetics of this C-H activation process. bohrium.comacs.org

The coordination of benzylamine derivatives to metal centers is a key aspect of their application in catalysis. For example, metal complexes of benzylamines have been explored as catalysts for various organic transformations. The electronic properties of the benzylamine ligand, which can be tuned by substituents on the aromatic ring, can impact the catalytic activity of the metal center.

Biological and Pharmaceutical Research Applications of Benzenemethanamine, 3 Bromo N Propyl and Analogs

Investigation of Potential Pharmacological Activities

The unique structural features of benzenemethanamine derivatives have prompted investigations into their potential as therapeutic agents. These studies have explored their interactions with various biological targets, revealing a range of pharmacological activities.

Antimicrobial and Anticancer Properties of related compounds

Substituted benzylamines have demonstrated notable antimicrobial and anticancer properties. In the fight against drug-resistant pathogens, novel antimicrobial agents are crucial. Benzylamine (B48309) alkaloids, which feature a benzyl (B1604629) group attached to an amine, can be modified to create derivatives with diverse biological activities. researchgate.net For instance, a series of novel benzylamines synthesized through reductive amination showed promising antimycotic activity against various yeast species, including human pathogenic Candida strains. nih.gov The presence of halogen substituents, such as bromine or chlorine, on the benzyl ether side chain was found to influence this activity. nih.govnih.gov Specifically, flavones containing these halogens and a nitro group exhibited significant inhibitory effects on pathogenic bacteria. nih.gov

In the realm of oncology, substituted benzylamines have been explored for their potential as anticancer agents. Bis-8-hydroxyquinoline substituted benzylamines, for example, have shown potent antitumor activity against the KB3 cell line. researchgate.net Similarly, certain 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles have been identified as apoptosis-inducing anticancer agents. nih.gov The substitution pattern on the phenyl ring of the benzylamino moiety plays a critical role in their antiproliferative activity. nih.gov For example, the insertion of an electron-withdrawing chlorine atom at the para-position of the phenyl ring enhanced activity against U-937 and SK-MEL-1 cancer cell lines. nih.gov

Here is an interactive data table summarizing the anticancer activity of selected benzylamine analogs:

CompoundTarget Cell LineIC50 (µM)Reference
p-chlorobenzylamino derivative 8eU-9375.7-12.2 nih.gov
p-chlorobenzylamino derivative 8eSK-MEL-15.7-12.2 nih.gov
p-chloro and p-methoxyphenethylamino analogue 8fU-9375.7-12.2 nih.gov
p-chloro and p-methoxyphenethylamino analogue 8kSK-MEL-15.7-12.2 nih.gov
Coumarin benzylidene derivative 5PC-33.56 tandfonline.com
Coumarin benzylidene derivative 4bPC-38.99 tandfonline.com
Coumarin benzylidene derivative 4aPC-310.22 tandfonline.com
Coumarin benzylidene derivative 4cMDA-MB-2318.5 tandfonline.com

Receptor Binding Studies and Modulation of Signaling Pathways

The interaction of benzenemethanamine analogs with various receptors and their ability to modulate signaling pathways are key areas of research. For instance, YC-1, a benzyl indazole derivative, is known to stimulate soluble guanylate cyclase (sGC) and inhibit hypoxia-inducible factor-1 (HIF-1), demonstrating anticancer activities. nih.gov It also shows inhibitory activity against vascular endothelial growth factor (VEGF) and the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) signaling pathway. nih.gov Furthermore, pirfenidone (B1678446) analogues with benzylamine and other linkages have been shown to modulate the transforming growth factor-β (TGF-β)/Smad signaling pathway, which is implicated in fibrosis. acs.org Specifically, certain derivatives effectively mitigated alveolar wall thickening and collagen deposition by modulating the SMAD3/SMAD7 signaling pathway. acs.org

Enzyme Inhibition Studies

Benzylamine derivatives have been extensively studied as enzyme inhibitors. They have shown inhibitory activity against a variety of enzymes, including monoamine oxidase (MAO), 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), and amine oxidases.

A series of fluorine-substituted benzylamines were synthesized and evaluated as substrates and inactivators of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov While all the tested benzylamines were substrates for MAO-B, none acted as inactivators. nih.gov In other studies, selective inhibitors of semicarbazide-sensitive benzylamine oxidase were found to potentiate the centrally acting hypophagic (feeding-inhibiting) effect of benzylamine. nih.gov

Substituted aryl benzylamines have also been designed as potent and selective inhibitors of 17β-HSD3, an enzyme involved in testosterone (B1683101) biosynthesis and a potential target for prostate cancer therapy. nih.gov Docking studies with a homology model of the enzyme guided the design of these inhibitors, with some showing nanomolar potency. nih.gov

The table below presents data on the enzyme inhibitory activity of selected benzylamine derivatives:

CompoundTarget EnzymeIC50 (nM)Reference
N-(2-(1-[2-(4-chloro-phenoxy)-phenylamino]-ethyl)-phenyl)-acetamide 3017β-HSD374 nih.gov
SCH-45165917β-HSD317.1 nih.gov
STX217117β-HSD3200 nih.gov
BMS Dibenzazocine17β-HSD38.6 nih.gov

Drug Discovery and Medicinal Chemistry Contexts

In the fields of drug discovery and medicinal chemistry, benzenemethanamine and its analogs serve as crucial building blocks and scaffolds for the development of new therapeutic agents.

Role as an Intermediate in Drug Synthesis

Substituted benzylamines are valuable intermediates in the synthesis of a wide range of pharmaceuticals. chemistryviews.org Their synthesis can be achieved through various methods, including biocatalytic transamination and reductive amination. researchgate.netresearchgate.net For example, 3-Bromoanisole, which can be derived from 3-bromonitrobenzene, is an intermediate in the production of the analgesic drug Tramadol. google.com Similarly, p-tert-amyl benzyl bromide, synthesized from tert-pentyl benzyl amine, is an intermediate for the antifungal drug amorolfine. google.com The development of practical and efficient synthetic routes to α-substituted primary benzylamines is an active area of research, with methods like copper-catalyzed cross-dehydrogenative coupling offering direct access to these important building blocks. chemistryviews.org

Structure-Activity Relationship (SAR) Studies for Related Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzylamine derivatives, SAR studies have provided valuable insights for optimizing their pharmacological properties.

In the context of anticancer agents, SAR studies of 2-substituted-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles revealed that the nature of the substituent at the 2-position significantly impacts their antiproliferative activity and ability to inhibit tubulin polymerization. nih.gov For instance, the presence of electron-withdrawing or electron-releasing groups on the phenyl moiety can drastically alter the compound's potency. nih.gov Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives acting as USP1/UAF1 deubiquitinase inhibitors, SAR exploration around the thiophene (B33073) and phenyl moieties led to the identification of more potent analogs. acs.org

In the development of 17β-HSD3 inhibitors, modifications to the benzylamine template, including substitutions on the aromatic ring and the linker nitrogen, were explored to establish a detailed SAR. nih.gov These studies highlighted the importance of specific hydrogen bonding interactions and the conformational constraints for potent inhibitory activity. nih.gov

Importance of Halogenation (e.g., fluorination) in enhancing pharmacokinetic profiles

Halogenation, the process of incorporating halogen atoms like fluorine, chlorine, and bromine into a molecule, is a critical strategy in drug discovery for improving a compound's pharmacokinetic profile. discoveryoutsource.comacs.org Halogens can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgtutorchase.com The introduction of halogens can enhance lipophilicity, which is the ability of a compound to dissolve in fats and lipids. tutorchase.com This property is crucial as it can affect how a drug is absorbed and distributed throughout the body. tutorchase.com By increasing lipophilicity, halogens can improve a drug's bioavailability, allowing a larger proportion of the drug to enter circulation and exert its therapeutic effect. tutorchase.com

Furthermore, halogens can increase a drug's stability by making it less susceptible to metabolic breakdown, thereby extending its shelf life and ensuring it remains active for a longer period. tutorchase.com The strategic placement of a halogen atom can block sites on the molecule that are vulnerable to metabolic enzymes, a common approach to enhance a compound's half-life. tutorchase.comnih.gov The formation of halogen bonds, a type of non-covalent interaction, can also contribute to the stability of drug-target complexes, enhancing the drug's potency. researchgate.net

Table 1: Comparison of Halogen Properties in Drug Design

Feature Fluorine Chlorine Bromine
Size (Van der Waals Radius, Å) 1.47 1.75 1.85
Electronegativity (Pauling Scale) 3.98 3.16 2.96
Key Roles in Drug Design Enhances metabolic stability, modulates basicity (pKa), increases binding affinity. discoveryoutsource.comresearchgate.net Increases lipophilicity, forms halogen bonds. nih.govresearchgate.net Provides steric bulk, improves binding interactions, can form strong halogen bonds. discoveryoutsource.comresearchgate.net
Common Applications Blocking metabolic sites, altering conformation, increasing membrane permeability. researchgate.netnih.gov Improving target selectivity, enhancing potency. researchgate.net Creating selective antagonists, improving pharmacokinetic properties. discoveryoutsource.com

Analogues in Bradykinin (B550075) B1 Receptor Antagonism Research

The bradykinin B1 receptor, which is typically induced by tissue injury and inflammation, is a significant target in the development of treatments for chronic pain. nih.govnih.gov Antagonists of this receptor have shown promise as novel therapeutic agents. nih.govmdpi.com Research in this area has explored a variety of chemical structures, including analogs of benzenemethanamine, that can effectively block the B1 receptor.

Structure-activity relationship (SAR) studies are crucial in this field to identify which parts of a molecule are essential for its antagonist activity. For instance, in the development of novel diaminochroman carboxamides as B1 antagonists, researchers found that bulky secondary and tertiary amines at the benzylic amine position were preferred for high potency. nih.gov This suggests that the N-propyl group in a compound like 3-bromo-N-propyl-benzenemethanamine could be a favorable feature for B1 receptor antagonism.

Further studies on different classes of nonpeptide B1 antagonists, such as benzodiazepines and 2-aminobenzophenones, have also yielded potent compounds. nih.govnih.gov These investigations highlight the diverse range of molecular scaffolds that can be optimized for B1 receptor binding. The consistent goal across these studies is to develop antagonists with high affinity for the B1 receptor and high selectivity over the related B2 receptor, to minimize potential side effects. nih.gov The data from these studies, often expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), are used to rank the potency of different analogs. nih.gov

Table 2: Bradykinin B1 Receptor Antagonist Activity of Representative Analogs

Compound Class Representative Structure Target Activity (IC₅₀ or Kᵢ)
Diaminochroman Carboxamides Compound 38 Human Bradykinin B1 Receptor Potent analog with in vivo activity. nih.gov
Benzodiazepines Novel Benzodiazepine Analog Human Bradykinin B1 Receptor Kᵢ = 0.59 nM. nih.gov
2-Aminobenzophenones HTS Lead Compound 1 Human Bradykinin B1 Receptor Potent antagonist with CNS receptor occupancy. nih.gov

Metabolic Stability and Biotransformation Studies for Related Compounds

The metabolic stability and biotransformation of a drug candidate are critical factors that determine its efficacy and duration of action. researchgate.net Compounds related to benzenemethanamine undergo various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. wur.nlnih.gov

For N-alkylated benzylamines, common metabolic pathways include N-dealkylation and hydroxylation of the aromatic ring. nih.gov In a study of N-benzyl-N-methylaniline, the major metabolic reactions were the removal of the alkyl groups (dealkylation) and the addition of a hydroxyl group to the phenyl ring (p-hydroxylation). nih.gov The presence and position of a halogen, such as the bromine atom in 3-bromo-N-propyl-benzenemethanamine, can significantly influence these metabolic pathways. A bromine substituent can affect the rate and regioselectivity of hydroxylation on the benzene (B151609) ring. wur.nl Specifically, a bromine atom can reduce the likelihood of hydroxylation at the adjacent carbon atoms. wur.nl

The stability of the bond between the nitrogen and the benzyl group is also a key factor. Studies on tertiary anilines have shown that the intermediate formed during metabolism (a carbinolamine) can be unstable, leading to dealkylation products rather than other potential metabolites like amides. nih.gov Improving metabolic stability is a common goal in drug development, and strategies such as replacing a metabolically vulnerable phenyl ring with a more stable heterocycle like pyridine (B92270) have proven effective in increasing the half-life of compounds. nih.gov

Table 3: Common Metabolic Pathways for Substituted Benzene and Amine Derivatives

Metabolic Reaction Enzyme Family Common Substrates Resulting Metabolites
Aromatic Hydroxylation Cytochrome P450 (CYP) Benzene derivatives, chlorobenzene. wur.nlnih.gov Phenolic compounds (e.g., p-hydroxylated derivatives). nih.gov
N-Dealkylation Cytochrome P450 (CYP) Tertiary and secondary amines (e.g., N-benzyl-N-methylaniline). nih.gov Secondary or primary amines. nih.gov
Oxidative Deamination Monoamine Oxidase (MAO) Primary and secondary amines. Aldehydes and ketones.
Halogen-Ring Oxidation Dioxygenases Halogenated aromatic compounds. nih.govnih.gov Dihydrodihydroxy derivatives. nih.gov

Toxicity and Safety Assessment of Related Amine Derivatives

The toxicological assessment of new chemical entities is a fundamental aspect of the drug development process. For amine derivatives, including those related to benzenemethanamine, potential toxicity is evaluated through a range of in vitro and in vivo studies.

Certain amine derivatives, particularly N-nitroso compounds like N-nitrosodi-n-propylamine, have been identified as carcinogenic in animal studies, causing tumors in organs such as the liver and esophagus. nih.govepa.gov While these are structurally distinct from benzenemethanamine, they highlight the need for careful toxicological screening of all amine-containing compounds. Acute toxicity studies for some simple amines, like n-propylamine, have shown that they can be harmful if swallowed or inhaled and can cause severe skin and eye damage at high concentrations. lobachemie.com

In the context of drug development, cytotoxicity assays are commonly used to determine the concentration at which a compound becomes toxic to cells. For example, in the development of substituted aryl benzylamines as enzyme inhibitors, the cytotoxicity (measured as IC₅₀) of lead compounds was evaluated to ensure a sufficient therapeutic window. nih.gov Similarly, in studies of pirfenidone analogues for treating fibrosis, cell viability assays were conducted to confirm that the compounds were not toxic at the concentrations required for therapeutic effect. acs.org These assessments are crucial for identifying compounds with a favorable safety profile for further development.

Table 4: Summary of Toxicity Data for Related Amine Derivatives

Compound/Class Type of Toxicity Model System Key Findings
N-Nitrosodi-n-propylamine Carcinogenicity Rats Induced liver, esophageal, and tongue tumors. epa.govcdc.gov
n-Propylamine Acute Toxicity - Harmful if swallowed or inhaled; causes skin/eye burns. lobachemie.com
Substituted Aryl Benzylamines Cytotoxicity Cell-based assays Lead compound STX2171 was weakly cytotoxic (IC₅₀ = 200 nM for target inhibition). nih.gov
Pirfenidone Analogs Cytotoxicity Cell viability assays Analogs showed >90% cell viability up to 200 μM. acs.org

Environmental and Material Science Perspectives on Benzenemethanamine, 3 Bromo N Propyl

Degradation and Environmental Fate Studies for Related Compounds

The environmental persistence and degradation pathways of a chemical are crucial for assessing its ecological impact. For Benzenemethanamine, 3-bromo-N-propyl-, we can infer its likely behavior by studying the environmental fate of brominated aromatic compounds, benzylamines, and N-alkylamines.

Biodegradation:

Aromatic compounds are widespread environmental pollutants, and their biodegradation is a key removal mechanism. chemicalbook.comorganic-chemistry.orgacs.org Microbial communities in soil and water have demonstrated the ability to degrade a variety of aromatic structures. chemicalbook.comorganic-chemistry.org For instance, benzylamine (B48309) can be biologically degraded by the enzyme monoamine oxidase B to form benzaldehyde. rsc.org Furthermore, studies on N-propylbenzene have shown that microorganisms like Pseudomonas species can oxidize the propyl side chain, leading to the formation of compounds like beta-phenylpropionic acid and benzoic acid, as well as hydroxylated aromatic intermediates. rsc.org This suggests that the N-propyl group and the benzyl (B1604629) moiety of our target compound could be susceptible to microbial degradation.

The presence of a bromine substituent on the aromatic ring can influence biodegradability. While some halogenated organic compounds are highly resistant to degradation, microbial consortia have been shown to be effective in the bioremediation of sites contaminated with such chemicals. researchgate.net The degradation of brominated flame retardants, for example, can occur through mechanisms like dehalogenation. researchgate.net

Photodegradation:

Photodegradation is another significant environmental fate process for many organic compounds. mdpi.com Brominated aromatic compounds, including brominated flame retardants, are known to undergo photodegradation, often through a stepwise debromination process. wikipedia.orgresearchgate.netnist.gov The rate and extent of photodegradation can be influenced by factors such as the solvent or medium, the presence of other substances like humic acids, and the wavelength of light. mdpi.comwikipedia.orgresearchgate.netnist.gov For example, the photodegradation of hexabromobenzene (B166198) on soil surfaces has been observed to follow pseudo-first-order kinetics, with the formation of debrominated products. researchgate.netnist.gov This suggests that the bromo- substituent on Benzenemethanamine, 3-bromo-N-propyl- could be susceptible to photolytic cleavage.

Chemical Degradation:

Benzylamines can also be degraded through chemical processes. For example, during water treatment with chlorine or chloramines, benzylamines can undergo degradation pathways that involve the formation of imines, which then hydrolyze to aldehydes and smaller amines. chemicalbook.com Specifically, the reaction of benzylamine with chlorine can lead to the formation of benzaldehyde. chemicalbook.com

The table below summarizes the environmental fate of related compounds.

Compound NameEnvironmental Fate ProcessKey Findings
BenzylamineBiodegradationDegraded by monoamine oxidase B to benzaldehyde. rsc.org
N-PropylbenzeneBiodegradationOxidized by Pseudomonas sp. to beta-phenylpropionic acid and benzoic acid. rsc.org
Brominated Aromatic CompoundsPhotodegradationUndergo stepwise debromination. wikipedia.orgresearchgate.netnist.gov
BenzylaminesChemical DegradationDegrade during chlorination to form imines and aldehydes. chemicalbook.com

Applications in Specialty Chemicals and Materials Science for Analogs

While specific applications for Benzenemethanamine, 3-bromo-N-propyl- are not documented, the functionalities present in the molecule suggest potential uses in various fields based on analogous compounds.

Intermediates in Synthesis:

Benzylamine and its derivatives are valuable intermediates in the synthesis of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals. chemicalbook.comresearchgate.netresearchgate.net The amine group serves as a key reaction site for building more complex molecules. The benzyl group can be used as a protecting group for amines, which can later be removed by hydrogenolysis. researchgate.net The presence of a bromine atom on the aromatic ring provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex substituted aromatic compounds.

Specialty Chemicals:

Functionalized benzylamines and related structures have found applications in various specialty chemicals. For instance, they can be used in the development of luminescent materials and components for optoelectronics. nist.gov The incorporation of nitrogen-containing heterocycles, which can be synthesized from amines, can lead to materials with interesting photophysical properties. nist.gov Additionally, benzylamine itself has been investigated as a corrosion inhibitor and as a component in paints. researchgate.net

Materials Science:

In materials science, the properties of benzylamine derivatives are being explored. For example, ammonium (B1175870) carboxylate salts derived from primary amines like benzylamine are being studied for their potential in creating advanced materials due to their tunable ionic interactions and stability. wikipedia.org

The table below lists some applications of analogous compounds.

Compound ClassApplication AreaSpecific Use
BenzylaminesOrganic SynthesisIntermediates for pharmaceuticals and agrochemicals. chemicalbook.comresearchgate.netresearchgate.net
Functionalized BenzylaminesSpecialty ChemicalsLuminescent materials, corrosion inhibitors. nist.govresearchgate.net
Benzylamine DerivativesMaterials ScienceComponents for advanced materials with tunable properties. wikipedia.org

Integration into Polymer Chemistry and Advanced Materials (if applicable to the compound class)

The structural features of Benzenemethanamine, 3-bromo-N-propyl- suggest its potential as a monomer or a modifying agent in polymer chemistry, drawing from the applications of similar brominated and amine-functionalized compounds.

Flame Retardant Polymers:

Brominated compounds are widely used as flame retardants in various polymers. mdpi.com The synthesis of polymers from brominated benzoxazine (B1645224) monomers, for example, has been shown to produce polybenzoxazines with good thermal stability and flame retardance. mdpi.com The bromine atoms are thought to act in the gas phase during combustion to quench the radical chain reactions of fire. This suggests that incorporating a bromo-substituted monomer like Benzenemethanamine, 3-bromo-N-propyl- could enhance the flame-retardant properties of polymers.

Functional Polymers:

The amine functionality of the target compound can be utilized to create functional polymers. Poly(vinyl benzyl amine) and its copolymers have been synthesized and can be further modified to introduce various functional groups. rsc.org This allows for the tailoring of polymer properties for specific applications. The N-propyl group could also influence the physical properties of the resulting polymer, such as its solubility and thermal characteristics.

Advanced Materials:

Functionalized benzylamines are also being explored in the context of advanced materials. For example, they can be used to create well-defined block copolymers through controlled polymerization techniques. The ability to precisely control the polymer architecture allows for the development of materials with novel properties for applications in nanotechnology and drug delivery. Furthermore, the development of DNA-compatible synthesis strategies involving benzylamines opens up possibilities for creating complex, functionalized biomaterials. acs.org

The table below outlines potential roles of analogous compounds in polymer chemistry.

Compound ClassRole in Polymer ChemistryExample Application
Brominated MonomersFlame RetardantSynthesis of flame-retardant polybenzoxazines. mdpi.com
Amine-Functionalized MonomersFunctional PolymersSynthesis of poly(vinyl benzyl amine) for further functionalization. rsc.org
Functionalized BenzylaminesAdvanced MaterialsCreation of well-defined block copolymers and functional biomaterials. acs.org

Future Research Directions and Unexplored Avenues for Benzenemethanamine, 3 Bromo N Propyl

Development of Novel Asymmetric Synthetic Routes

The presence of a stereocenter in many biologically active molecules underscores the importance of asymmetric synthesis. For Benzenemethanamine, 3-bromo-N-propyl-, the development of enantioselective synthetic methods is a critical underexplored area. Future research could focus on several promising catalytic strategies:

Transition-Metal-Catalyzed Asymmetric Reduction: The asymmetric reduction of a corresponding imine precursor, 3-bromo-N-(propylidene)benzenemethanamine, represents a direct and atom-economical approach. Research into chiral catalysts based on transition metals like iridium, rhodium, or ruthenium, in combination with chiral ligands, could yield high enantioselectivities. The selection of the appropriate catalyst and reaction conditions will be crucial to control the stereochemical outcome.

Organocatalysis: Chiral Brønsted acids or bases have emerged as powerful tools in asymmetric synthesis. rsc.org The application of chiral phosphoric acids or other organocatalysts to the synthesis of Benzenemethanamine, 3-bromo-N-propyl- could offer a metal-free and environmentally benign alternative to traditional methods.

Enzymatic Resolution: Biocatalysis offers a highly selective and green approach to obtaining enantiomerically pure amines. The use of lipases or other enzymes for the kinetic resolution of a racemic mixture of Benzenemethanamine, 3-bromo-N-propyl- or a suitable precursor could be a viable strategy.

Synthetic ApproachPotential Catalyst/ReagentKey Advantages
Asymmetric Reductive AminationChiral Iridium, Rhodium, or Ruthenium complexesHigh efficiency and enantioselectivity
Organocatalytic AminationChiral Phosphoric Acids, Chiral AminesMetal-free, environmentally benign
Enzymatic ResolutionLipases, AcylasesHigh enantioselectivity, mild reaction conditions

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The structural motifs within Benzenemethanamine, 3-bromo-N-propyl- are present in numerous pharmacologically active compounds, suggesting a high probability of discovering novel biological activities.

Substituted benzylamines are known to exhibit a wide range of biological effects. For instance, some benzylamine (B48309) derivatives have shown potential as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is implicated in prostate cancer. nih.gov Furthermore, novel benzylamine derivatives have been synthesized and evaluated for their anti-Mycobacterium tuberculosis activity. openmedicinalchemistryjournal.com The presence of the bromine atom on the benzene (B151609) ring can enhance lipophilicity and potentially lead to improved membrane permeability and target engagement.

Future research should involve broad-spectrum screening of Benzenemethanamine, 3-bromo-N-propyl- against a diverse panel of biological targets. This could include:

Enzyme Inhibition Assays: Screening against various enzyme families, such as kinases, proteases, and metabolic enzymes, could reveal novel inhibitory activities.

Receptor Binding Assays: Investigating the interaction of the compound with various G-protein coupled receptors (GPCRs) and ion channels could identify new therapeutic avenues.

Antiproliferative and Antimicrobial Screening: Evaluating the compound's activity against a range of cancer cell lines and pathogenic microorganisms is a crucial step. For example, quinoxaline (B1680401) derivatives containing N-alkyl propanamide moieties have demonstrated significant antiproliferative effects. mdpi.com

A systematic investigation into the structure-activity relationships (SAR) by synthesizing and testing analogs of Benzenemethanamine, 3-bromo-N-propyl- will be essential to optimize any identified biological activity.

Advanced Material Science Applications and Functionalization

The unique combination of a reactive bromine atom and a secondary amine in Benzenemethanamine, 3-bromo-N-propyl- makes it a versatile building block for the synthesis of advanced materials.

The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of functional groups. This functionalization capability opens the door to the creation of novel polymers, organic electronics, and functional surfaces.

Potential areas for future research in material science include:

Polymer Synthesis: The compound could be used as a monomer or a functional additive in the synthesis of novel polymers with tailored properties, such as thermal stability, conductivity, or optical characteristics.

Organic Electronics: The aromatic and amine functionalities suggest potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.

Surface Modification: The amine group can be used to anchor the molecule to various surfaces, enabling the creation of functionalized materials with specific properties, such as hydrophobicity, biocompatibility, or catalytic activity. The stepwise synthesis of propylamines has been shown to be active in silicification, suggesting potential in nanomaterial design. indiamart.com

Sustainable and Green Chemistry Approaches for Synthesis

Developing environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research on Benzenemethanamine, 3-bromo-N-propyl- should prioritize the implementation of green chemistry principles.

Key areas for investigation include:

Catalytic N-Alkylation: Moving away from traditional stoichiometric alkylating agents towards catalytic methods for the N-propylation of 3-bromobenzylamine (B82478) is crucial. The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents and generates water as the only byproduct, is a promising green alternative. primescholars.com

Solvent-Free and Alternative Solvents: Investigating solvent-free reaction conditions or the use of greener solvents like water, ethanol, or supercritical fluids can drastically reduce the environmental impact of the synthesis. primescholars.com The use of recoverable reagents, such as 3,4-diphenylmaleic anhydride (B1165640) for the synthesis of primary amines, exemplifies an atom-economical approach. rsc.org

Green Chemistry PrincipleApplication to Synthesis of Benzenemethanamine, 3-bromo-N-propyl-
Atom EconomyCatalytic "borrowing hydrogen" for N-propylation
Use of Renewable FeedstocksSynthesis of the benzylamine core from lignin (B12514952) derivatives
Safer Solvents and AuxiliariesExploration of solvent-free conditions or use of green solvents
Design for Energy EfficiencyMicrowave-assisted or flow chemistry synthesis

By focusing on these future research directions, the scientific community can unlock the full potential of Benzenemethanamine, 3-bromo-N-propyl-, leading to advancements in synthetic chemistry, medicine, and material science, all while adhering to the principles of sustainability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromo-N-propyl-benzenemethanamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, bromination of N-propyl-benzenemethanamine using HBr or Br₂ under controlled temperature (0–5°C) may yield the 3-bromo derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >95% purity .
  • Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc). Yields vary with stoichiometry (e.g., 1.2 eq Br₂ improves regioselectivity for para/meta positions).

Q. How is the purity and structural integrity of 3-bromo-N-propyl-benzenemethanamine validated in academic settings?

  • Analytical Techniques :

  • NMR : 1H^1H NMR (CDCl₃) should show characteristic peaks: δ 7.3–7.5 (aromatic protons), δ 3.2 (N-propyl CH₂), δ 2.8 (benzylic CH₂) .
  • GC-MS : Molecular ion peak at m/z 228 (C₁₀H₁₃BrN⁺) with fragmentation patterns matching bromine loss (m/z 149, [M-Br]⁺) .
    • Purity Standards : HPLC (C18 column, 70:30 MeOH:H₂O) with retention time ~6.2 min confirms ≥95% purity .

Q. What safety protocols are critical when handling 3-bromo-N-propyl-benzenemethanamine?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE due to potential skin/eye irritation. Store in amber vials at 2–8°C to prevent bromine dissociation. Refer to SDS guidelines for spill management (e.g., neutralization with NaHCO₃) .

Advanced Research Questions

Q. How do computational models predict the reactivity of 3-bromo-N-propyl-benzenemethanamine in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict activation energies for Suzuki-Miyaura coupling. Bromine’s electron-withdrawing effect lowers the LUMO energy (-2.1 eV), favoring Pd-catalyzed aryl bond formation .
  • Validation : Compare theoretical vs. experimental yields (e.g., 78% observed vs. 82% predicted for Pd(PPh₃)₄ catalysis) .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

  • Conflict : Discrepancies in 13C^{13}C NMR chemical shifts for the benzylic carbon (δ 45–50 ppm across studies).
  • Resolution : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and internal standards (TMS) for calibration. Cross-validate with 2D NMR (HSQC, HMBC) to assign signals unambiguously .

Q. How does the bromine substituent influence the compound’s pharmacokinetic properties in biological studies?

  • Metabolic Stability : In vitro assays (hepatic microsomes) show reduced CYP450-mediated metabolism due to bromine’s steric hindrance (t₁/₂ = 4.2 h vs. 1.8 h for non-brominated analog) .
  • Membrane Permeability : LogP calculations (2.8) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in neuropharmacological studies .

Methodological Challenges and Solutions

Q. What strategies improve regioselectivity in bromination reactions for benzenemethanamine derivatives?

  • Approach : Use directing groups (e.g., -NHCOCH₃) or Lewis acids (FeBr₃) to favor meta-substitution. Kinetic vs. thermodynamic control at varying temperatures (e.g., 0°C vs. reflux) alters product ratios .

Q. How can researchers differentiate between 3-bromo and 4-bromo isomers during synthesis?

  • Analytical Differentiation :

  • X-ray Crystallography : Resolve crystal packing to confirm substitution pattern.
  • IR Spectroscopy : C-Br stretching frequencies differ slightly (3-bromo: 560 cm⁻¹; 4-bromo: 550 cm⁻¹) due to resonance effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.